Human Carboxylesterase 2 (CE2) Inhibition: 5-Methyl Derivative Exhibits Nanomolar Ki Versus Undetectable Activity of Unsubstituted Parent
5-Methyl-1-benzothiophene-2-carboxylic acid demonstrates potent competitive inhibition of human carboxylesterase 2 (CE2) with a Ki of 42 nM (IC₅₀ = 20 nM) in human liver microsomes [1]. In contrast, the unsubstituted parent compound benzo[b]thiophene-2-carboxylic acid (CAS 6314-28-9) shows no detectable CE2 inhibition in the same assay system, with reported activity limited to Bcl-xL binding (Ki = 230,000 nM) and CYP2A6 inhibition (IC₅₀ = 100,000 nM) [2][3]. The 5-methyl substituent is therefore essential for conferring nanomolar CE2 inhibitory activity, representing a >5,000-fold selectivity shift relative to the unsubstituted scaffold.
| Evidence Dimension | Inhibitory activity against human carboxylesterase 2 (CE2) |
|---|---|
| Target Compound Data | Ki = 42 nM; IC₅₀ = 20 nM |
| Comparator Or Baseline | Benzo[b]thiophene-2-carboxylic acid (unsubstituted parent): No detectable CE2 inhibition; Bcl-xL Ki = 230,000 nM; CYP2A6 IC₅₀ = 100,000 nM |
| Quantified Difference | >5,000-fold greater potency (Ki); undetectable vs. 42 nM CE2 inhibition |
| Conditions | Human liver microsomes; fluorescein diacetate substrate; 10 min preincubation |
Why This Matters
For researchers investigating CE2-mediated drug metabolism or developing CE2 inhibitors, the 5-methyl derivative provides nanomolar potency unavailable from the unsubstituted parent scaffold.
- [1] BindingDB. BDBM50154561 (CHEMBL3774603). Ki: 42 nM; IC₅₀: 20 nM. Competitive inhibition of CE2 in human liver microsomes using fluorescein diacetate as substrate. View Source
- [2] BindingDB. BDBM50149218. Benzo[b]thiophene-2-carboxylic acid::CHEMBL312607. Ki: 2.30E+5 nM for Bcl-xL displacement. View Source
- [3] BindingDB. BDBM50149218. Benzo[b]thiophene-2-carboxylic acid. IC₅₀: 1.00E+5 nM for CYP2A6 inhibition in human liver microsomes. View Source
